molecular formula C11H15NO5 B8194631 4-Aminophenyl beta-D-xylopyranoside

4-Aminophenyl beta-D-xylopyranoside

Cat. No.: B8194631
M. Wt: 241.24 g/mol
InChI Key: QZFWYFWIDORFSN-YTWAJWBKSA-N
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Description

4-Aminophenyl beta-D-xylopyranoside is a glycoside compound that consists of a 4-aminophenyl group attached to a beta-D-xylopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl beta-D-xylopyranoside typically involves the glycosylation of 4-aminophenol with a suitable xylopyranosyl donor. One common method is the use of glycosyl halides or glycosyl trichloroacetimidates as donors in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve enzymatic glycosylation processes, which offer higher specificity and milder reaction conditions compared to chemical synthesis. Enzymes such as glycosyltransferases can be employed to catalyze the transfer of the xylopyranosyl group to the 4-aminophenyl acceptor .

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl beta-D-xylopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Aminophenyl beta-D-xylopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminophenyl beta-D-xylopyranoside involves its interaction with specific enzymes or receptors. For example, as a glycoside, it can be hydrolyzed by glycosidases to release the aglycone and sugar moieties. This hydrolysis can modulate various biological processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl beta-D-xylopyranoside: Similar structure but with a nitro group instead of an amino group.

    4-Methoxyphenyl beta-D-xylopyranoside: Contains a methoxy group instead of an amino group.

    4-Hydroxyphenyl beta-D-xylopyranoside: Contains a hydroxyl group instead of an amino group.

Uniqueness

4-Aminophenyl beta-D-xylopyranoside is unique due to the presence of the amino group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where the amino functionality is required .

Properties

IUPAC Name

(2S,3R,4S,5R)-2-(4-aminophenoxy)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-11,13-15H,5,12H2/t8-,9+,10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFWYFWIDORFSN-YTWAJWBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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